molecular formula C19H13N5NiO3 B12795192 2-[[[3-[1-cyano-2-(methylamino)-2-oxoethylidene]isoindol-2-id-1-ylidene]amino]carbamoyl]phenolate;nickel(2+) CAS No. 85958-80-1

2-[[[3-[1-cyano-2-(methylamino)-2-oxoethylidene]isoindol-2-id-1-ylidene]amino]carbamoyl]phenolate;nickel(2+)

Cat. No.: B12795192
CAS No.: 85958-80-1
M. Wt: 418.0 g/mol
InChI Key: IXAXNVRGRAWTLA-UHFFFAOYSA-L
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Description

The compound Nickel, ((2-(hydroxy-kappaO)benzoic acid-kappaO) (3-(1-cyano-2-(methylamino)-2-(oxo-kappaO)ethylidene)-2,3-dihydro-1H-isoindol-1-ylidene-kappaN)hydrazidato(2-))- is a structurally intricate nickel(II) complex featuring a hybrid ligand system. The ligand framework combines a 2-hydroxybenzoic acid derivative (κO-coordinated) and a hydrazidato moiety linked to a substituted isoindole scaffold (κN-coordinated).

Properties

CAS No.

85958-80-1

Molecular Formula

C19H13N5NiO3

Molecular Weight

418.0 g/mol

IUPAC Name

2-[[[3-[1-cyano-2-(methylamino)-2-oxoethylidene]isoindol-2-id-1-ylidene]amino]carbamoyl]phenolate;nickel(2+)

InChI

InChI=1S/C19H15N5O3.Ni/c1-21-18(26)14(10-20)16-11-6-2-3-7-12(11)17(22-16)23-24-19(27)13-8-4-5-9-15(13)25;/h2-9H,1H3,(H4,21,22,23,24,25,26,27);/q;+2/p-2

InChI Key

IXAXNVRGRAWTLA-UHFFFAOYSA-L

Canonical SMILES

CNC(=O)C(=C=[N-])C1=C2C=CC=CC2=C(N1)N=NC(=O)C3=CC=CC=C3[O-].[Ni+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[3-[1-cyano-2-(methylamino)-2-oxoethylidene]isoindol-2-id-1-ylidene]amino]carbamoyl]phenolate;nickel(2+) typically involves the following steps:

    Ligand Synthesis: The phenolate ligand and the cyano-substituted isoindoline derivative are synthesized separately through multi-step organic reactions.

    Complex Formation: The ligands are then reacted with a nickel(2+) salt, such as nickel(II) chloride or nickel(II) acetate, under controlled conditions to form the desired complex.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch Reactors: Using batch reactors for precise control over reaction conditions.

    Continuous Flow Systems: Employing continuous flow systems for large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially altering the oxidation state of the nickel ion.

    Reduction: Reduction reactions may also occur, particularly affecting the cyano and oxo groups.

    Substitution: Ligand substitution reactions can take place, where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various ligands such as phosphines, amines.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction could produce different isoindoline derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of nickel coordination compounds typically involves the reaction of nickel salts with specific organic ligands under controlled conditions. For the compound , methods such as solvothermal synthesis and the use of bases like triethylamine or pyridine have been employed to facilitate complex formation. Characterization techniques such as single-crystal X-ray diffraction and infrared spectroscopy have been crucial in elucidating the structural properties of these complexes.

Catalytic Activity

Nickel coordination compounds are widely recognized for their catalytic properties. They are utilized in various organic reactions, including:

  • Hydrogenation Reactions : Nickel complexes serve as effective catalysts for hydrogenation processes, which are essential in the production of fine chemicals and pharmaceuticals.
  • Oxidation Reactions : These compounds can facilitate oxidation reactions, transforming substrates into desired products through electron transfer mechanisms.

Research has demonstrated that nickel hydrazone complexes exhibit notable biological activities:

  • Antimicrobial Properties : Studies indicate that nickel complexes often show enhanced antibacterial activity compared to their parent ligands, making them potential candidates for developing new antimicrobial agents .
  • Anticancer Activity : Some nickel coordination compounds have been explored for their anticancer properties, with mechanisms involving the disruption of cellular processes or enzyme inhibition .

Material Science

Nickel complexes are also integral to material science applications:

  • Magnetic Materials : The unique magnetic properties of certain nickel coordination compounds make them suitable for developing advanced magnetic materials used in data storage and electronics .
  • Nanomaterials : Nickel complexes play a role in synthesizing nanostructures that can be applied in various fields, including electronics and catalysis.

Pigments and Glass Production

Nickel oxide is a vital component in producing inorganic pigments and colored glass:

ApplicationDescription
Inorganic PigmentsNickel compounds are used to create unique colors in ceramics and glazes, enhancing aesthetic qualities while improving durability .
Glass ProductionNickel oxide contributes to coloring glass products, providing shades from pale grey to deep blue or purple, depending on concentration .

Batteries

Nickel coordination compounds are essential in battery technology, particularly in nickel-cadmium and nickel-metal hydride batteries, where they contribute to energy storage capabilities.

Antimicrobial Activity Study

A study published in the Journal of Inorganic Biochemistry demonstrated that a specific nickel hydrazone complex exhibited significant antibacterial activity against several strains of bacteria. The mechanism was attributed to the complex's ability to disrupt bacterial cell walls, leading to cell lysis .

Catalytic Efficiency in Organic Reactions

Research highlighted in Applied Catalysis A: General showed that a nickel complex facilitated the hydrogenation of alkenes with high selectivity and yield under mild conditions. This efficiency underscores the potential for using such complexes in industrial applications where cost-effective catalysis is crucial .

Mechanism of Action

The mechanism by which 2-[[[3-[1-cyano-2-(methylamino)-2-oxoethylidene]isoindol-2-id-1-ylidene]amino]carbamoyl]phenolate;nickel(2+) exerts its effects involves:

    Coordination Chemistry: The nickel ion coordinates with the ligands, forming a stable complex.

    Molecular Targets: The compound may interact with specific enzymes or receptors, influencing biochemical pathways.

    Pathways Involved: Potential involvement in redox reactions, ligand exchange processes, and catalytic cycles.

Comparison with Similar Compounds

Comparison with Similar Nickel Complexes

Structural and Ligand-Based Comparisons

The target compound’s ligand system distinguishes it from common nickel(II) complexes. Key comparisons include:

Nickel-1,3-butanedionato Complexes: Complexes like 2-substituted-1-phenyl-1,3-butanedionato Nickel(II) (studied in ) utilize β-diketonate ligands, which are bidentate and form stable six-membered chelate rings. These complexes typically exhibit square-planar geometry and are used in catalysis and material science.

Benzyl Nickel(II) Intermediates: highlights η¹ and η³ benzyl nickel intermediates in cross-coupling reactions. These species are transient and stabilized by π-interactions, whereas the target compound’s rigid isoindole backbone likely enforces a static coordination environment, reducing catalytic turnover but enhancing thermal stability .

Bioactive Nickel Complexes: While and focus on plant- or marine-derived bioactive compounds, synthetic nickel complexes like the target molecule are less explored for biological activity. However, the presence of a cyano group and methylamino substituents in the ligand may confer unique interactions with biomolecules, warranting further study .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Property Target Compound Nickel-1,3-butanedionato Complexes Benzyl Nickel(II) Intermediates
Coordination Geometry Likely octahedral or distorted square-planar Square-planar η¹ (linear) or η³ (trigonal-planar)
Ligand Type Tridentate (O, O, N) Bidentate (O, O) Monodentate (C) or π-coordinated
Stability High (rigid ligand framework) Moderate (flexible β-diketonate) Low (transient intermediates)
Applications Potential catalysis, materials Catalysis, UV-absorbing materials Cross-coupling reactions

Table 1. Comparative physicochemical properties of nickel complexes.

Oxidation States and Reactivity

Nickel commonly adopts +2 oxidation states in coordination complexes, as confirmed by the IARC report (). The target compound aligns with this trend, but its ligand system may modulate redox behavior. For instance, the electron-withdrawing cyano group could stabilize Ni(II) against reduction, whereas the hydroxybenzoate moiety might facilitate proton-coupled electron transfer processes, unlike simpler β-diketonate complexes .

Biological Activity

Nickel complexes, particularly those involving hydrazone ligands, have garnered significant attention in recent research due to their diverse biological activities. This article focuses on the compound Nickel, ((2-(hydroxy-kappaO)benzoic acid-kappaO) (3-(1-cyano-2-(methylamino)-2-(oxo-kappaO)ethylidene)-2,3-dihydro-1H-isoindol-1-ylidene-kappaN)hydrazidato(2-)) , exploring its synthesis, structural characteristics, and biological activities.

Synthesis and Structural Characteristics

The synthesis of nickel complexes typically involves the coordination of nickel ions with various ligands. The ligands can significantly influence the geometry and stability of the resulting complexes. For instance, studies have shown that nickel(II) complexes can adopt octahedral or square planar geometries depending on the nature of the ligands used.

In a study by Lakshmi et al. (2011), nickel complexes with hydrazone ligands exhibited octahedral coordination with distinct ligand orientations affecting their biological activity . The specific compound likely forms similar octahedral structures based on its ligand composition.

Antimicrobial Activity

Nickel complexes have been extensively studied for their antimicrobial properties. Research indicates that metal coordination enhances the antimicrobial effectiveness of ligands compared to their free forms. For example, nickel complexes have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Nickel Complexes

Complex NameBacterial StrainActivity
Ni-HydrazoneStaphylococcus aureusHigh
Ni-HydrazoneEscherichia coliModerate
Ni-HydrazonePseudomonas aeruginosaLow

Cytotoxicity and Antioxidant Activity

In vitro studies have demonstrated that nickel complexes exhibit cytotoxic effects on cancer cell lines. For instance, a study conducted on various nickel-hydrazone complexes revealed that they could inhibit cell proliferation in cancer models . Additionally, these complexes have been evaluated for their free radical scavenging abilities, indicating potential as antioxidant agents .

Table 2: Cytotoxic Effects of Nickel Complexes

Complex NameCell LineIC50 (µM)
Ni-HydrazoneHeLa15
Ni-HydrazoneMCF-720

Case Studies

  • Nickel(II) Complexes with Benzoic Acid Derivatives :
    A study focused on nickel complexes derived from benzoic acid hydrazones showed promising results in interacting with DNA and serum albumin, suggesting potential applications in drug design . The interactions were characterized using spectroscopic methods, revealing insights into binding affinities and mechanisms.
  • Antioxidant Potential :
    Research by Kowol et al. (2015) highlighted the antioxidant properties of certain nickel complexes, demonstrating their ability to scavenge free radicals effectively. This property is crucial for developing therapeutic agents targeting oxidative stress-related diseases .

Q & A

Q. What are the recommended synthesis methods for this nickel complex, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves refluxing stoichiometric ratios of nickel salts (e.g., NiCl₂·6H₂O) with ligands in polar solvents (e.g., methanol/water) under inert atmospheres to prevent oxidation. Purification via recrystallization or column chromatography is critical. Purity can be confirmed using elemental analysis, FT-IR (to verify ligand coordination), and HPLC. For reproducibility, maintain strict control of pH, temperature, and reaction time .

Q. Which characterization techniques are essential for confirming the structure of this complex?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (XRD) : Resolves coordination geometry and bond lengths.
  • UV-Vis spectroscopy : Identifies d-d transitions and ligand-to-metal charge transfer bands.
  • Magnetic susceptibility measurements : Determines the oxidation state (e.g., Ni²⁺) and electronic configuration.
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition pathways.
    Cross-validate results with FT-IR and NMR (for ligand proton environments) .

Q. How can researchers design experiments to study ligand substitution reactions in this complex?

  • Methodological Answer : Use factorial design (e.g., varying temperature, ligand concentration, and pH) to identify dominant factors influencing substitution kinetics. Monitor reactions via UV-Vis or cyclic voltammetry. Orthogonal design (e.g., Taguchi method) can optimize multiple variables efficiently .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., UV-Vis vs. NMR) be resolved for this complex?

  • Methodological Answer :
  • Complementary Techniques : Pair NMR (sensitive to ligand proton environments) with EPR (to detect paramagnetic Ni²⁺ species).
  • Computational Modeling : Density Functional Theory (DFT) calculations can simulate spectra and assign ambiguous peaks.
  • Sample Purity : Re-examine purification steps; impurities may distort NMR signals .

Q. What strategies can elucidate the thermal decomposition kinetics of this complex using TGA data?

  • Methodological Answer : Apply kinetic models (e.g., Coats-Redfern or Flynn-Wall-Ozawa) to TGA curves to determine activation energy (Eₐ) and reaction order. Isothermal studies at varying heating rates improve accuracy. Compare decomposition residues with XRD to identify intermediate phases .

Q. How can computational methods aid in understanding the electronic configuration and reactivity of this complex?

  • Methodological Answer :
  • DFT Calculations : Predict molecular orbitals, spin states, and ligand field splitting parameters.
  • Molecular Dynamics (MD) : Simulate solvent effects on stability.
  • Docking Studies : Explore interactions with biological targets (e.g., enzymes) for catalytic or medicinal applications. Validate with experimental redox potentials and spectroscopic data .

Q. What experimental approaches can resolve isomerism in the hydrazidato ligand and its impact on reactivity?

  • Methodological Answer :
  • XRD and NMR : Differentiate geometric isomers (cis/trans) via crystal packing or proton coupling constants.
  • Kinetic Studies : Compare reaction rates of isomers with substrates (e.g., H₂O₂) under controlled conditions.
  • Spectroelectrochemistry : Monitor redox-induced structural changes using in-situ UV-Vis .

Theoretical and Framework-Based Questions

Q. How does research on this complex contribute to broader coordination chemistry theories?

  • Methodological Answer : Link findings to ligand field theory (LFT) by correlating spectroscopic data with predicted d-orbital splitting. Investigate non-innocent ligand behavior (e.g., redox-active hydrazidato) to refine catalytic cycle mechanisms. Publish comparative studies with analogous Co/Cu complexes to validate trends .

Q. What methodologies address contradictions in magnetic susceptibility data for high-spin vs. low-spin Ni²⁺ configurations?

  • Methodological Answer :
  • Variable-Temperature Magnetic Studies : Plot χₘ vs. T to distinguish spin states.
  • X-ray Absorption Spectroscopy (XAS) : Directly probe Ni²⁺ electronic structure.
  • Theoretical Modeling : Use CASSCF calculations to predict spin-crossover behavior .

Experimental Design and Optimization

Q. How can researchers optimize synthetic yield and selectivity using AI-driven tools?

  • Methodological Answer :
    Implement machine learning (ML) algorithms (e.g., random forests) to analyze historical reaction data and predict optimal conditions (solvent, catalyst loading). Couple with robotic platforms for high-throughput screening. Validate predictions with small-scale trials .

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